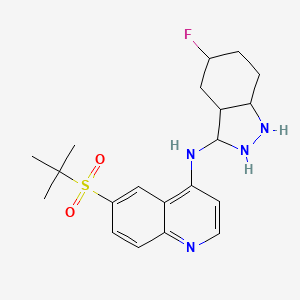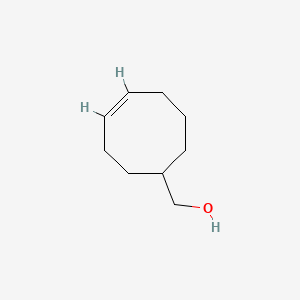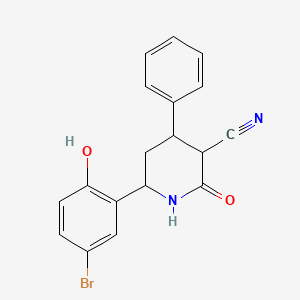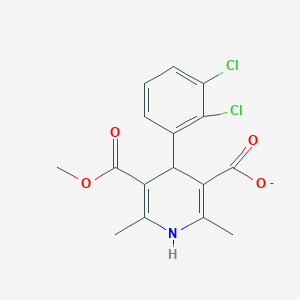
2-oxo-4aH-quinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-4aH-quinoline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications. The structure of this compound consists of a quinoline core with a carboxylic acid group at the 5-position and a keto group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4aH-quinoline-5-carboxylic acid can be achieved through several methods. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents. For example, the Gould-Jacob synthesis is a classical method that involves the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline ring system.
Another method involves the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-4aH-quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 2-hydroxy-4aH-quinoline-5-carboxylic acid.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents for these reactions include alcohols, amines, and acid chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Quinoline-2,5-dicarboxylic acid.
Reduction: 2-hydroxy-4aH-quinoline-5-carboxylic acid.
Substitution: Various esters, amides, and other derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-oxo-4aH-quinoline-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer activities. Quinoline derivatives have been explored for their potential as antimalarial agents and inhibitors of various enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological targets makes it a useful tool in biochemical research.
Mecanismo De Acción
The mechanism of action of 2-oxo-4aH-quinoline-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the keto and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with the enzyme’s active site residues.
In biological research, the compound may interact with proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the protein and provide insights into protein-ligand interactions.
Comparación Con Compuestos Similares
2-oxo-4aH-quinoline-5-carboxylic acid can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Lacks the keto group at the 2-position, which affects its reactivity and biological activity.
4-hydroxyquinoline-2-carboxylic acid: Contains a hydroxyl group instead of a keto group, leading to different chemical properties and applications.
Quinoline-5,8-dicarboxylic acid: Contains an additional carboxylic acid group, which can influence its solubility and reactivity.
The presence of the keto group at the 2-position and the carboxylic acid group at the 5-position makes this compound unique in terms of its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2-oxo-4aH-quinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-6H,(H,13,14) |
Clave InChI |
WQGRIOBYLPXOJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C=CC2C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


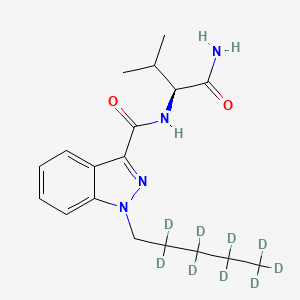
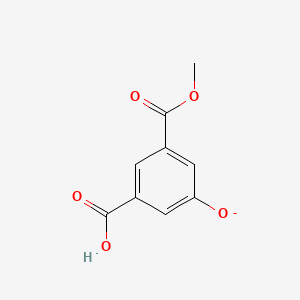
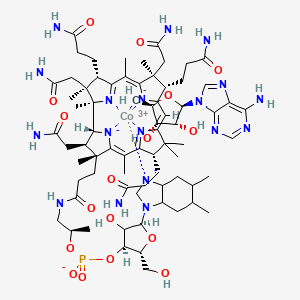
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide](/img/structure/B12354160.png)
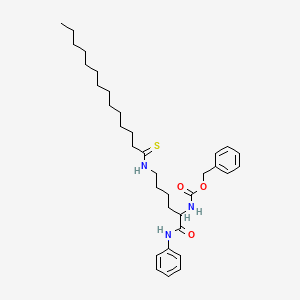

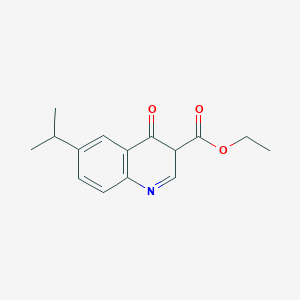

![(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid](/img/structure/B12354212.png)
![(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid](/img/structure/B12354219.png)
